molecular formula C11H12BrN3 B13183741 7-Bromo-N4,8-dimethylquinoline-3,4-diamine

7-Bromo-N4,8-dimethylquinoline-3,4-diamine

Cat. No.: B13183741
M. Wt: 266.14 g/mol
InChI Key: BVKFHWJFQRPXQC-UHFFFAOYSA-N
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Description

7-Bromo-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N4,8-dimethylquinoline-3,4-diamine typically involves the bromination of N4,8-dimethylquinoline-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N4,8-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-N4,8-dimethylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-2,8-dimethylquinoline
  • 7-Bromo-2-chloro-4,8-dimethylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline

Uniqueness

7-Bromo-N4,8-dimethylquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring. The presence of both bromine and dimethyl groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

7-bromo-4-N,8-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-6-8(12)4-3-7-10(6)15-5-9(13)11(7)14-2/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

BVKFHWJFQRPXQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)N)NC)Br

Origin of Product

United States

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